11b-Hydroxyprogesterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 11b-Hydroxyprogesterone is synthesized from progesterone. The synthesis is catalyzed by the steroid 11b-hydroxylase (CYP11B1) enzyme and, to a lesser extent, by the aldosterone synthase enzyme (CYP11B2) . The reaction involves the hydroxylation of progesterone at the 11b position.
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes using specific strains of microorganisms that express the necessary hydroxylase enzymes. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 11b-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoprogesterone.
Reduction: Formation of 11b-hydroxy-5a-pregnan-3,20-dione.
Substitution: Halogenation at the 11b position.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Commonly uses reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: 11-Ketoprogesterone.
Reduction: 11b-Hydroxy-5a-pregnan-3,20-dione.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
11b-Hydroxyprogesterone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Mechanism of Action
11b-Hydroxyprogesterone exerts its effects by binding to mineralocorticoid receptors, leading to the regulation of gene transcription. It acts as a competitive inhibitor of 11b-hydroxysteroid dehydrogenase (11b-HSD) enzymes, which are involved in the interconversion of cortisone and cortisol . This inhibition affects the local availability of active glucocorticoids, influencing various metabolic pathways .
Comparison with Similar Compounds
11a-Hydroxyprogesterone: An epimer of 11b-Hydroxyprogesterone with similar inhibitory effects on 11b-HSD enzymes.
21-Deoxycortisol: Another 21-carbon steroid involved in adrenal steroidogenesis.
Corticosterone: A glucocorticoid with similar metabolic functions.
Uniqueness: this compound is unique due to its potent mineralocorticoid activity and its role as a competitive inhibitor of 11b-HSD enzymes. This makes it a valuable compound for studying steroid metabolism and for potential therapeutic applications .
Properties
Molecular Formula |
C20H28O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16+,17+,19-,20-/m0/s1 |
InChI Key |
XEFVQCSDIKHROY-CAPFDLLWSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O |
Origin of Product |
United States |
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